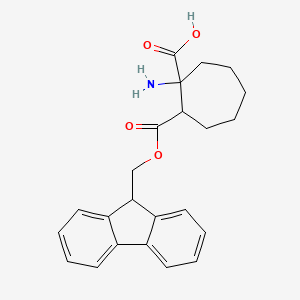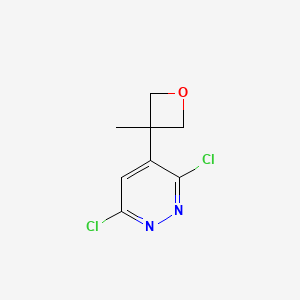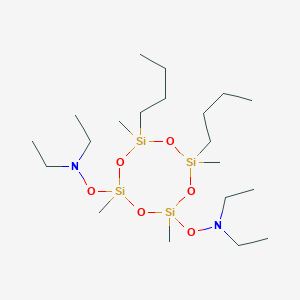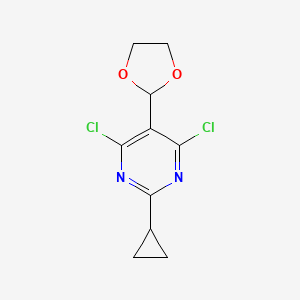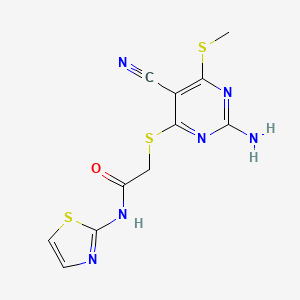
Acetamide, 2-(2-amino-5-cyano-6-methylthio-4-pyrimidinethio)-N-(2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide is a complex organic compound that features a pyrimidine ring fused with a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide typically involves multi-step reactions. One common method is the Hantzsch synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine, iodine, or silica chloride . The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-aminothiazole derivatives: These compounds share a similar thiazole ring structure and exhibit various biological activities.
Pyrimidine derivatives: Compounds like 2,4-diaminopyrimidine are used in medicinal chemistry for their therapeutic potential.
Uniqueness
What sets 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H10N6OS3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H10N6OS3/c1-19-8-6(4-12)9(17-10(13)16-8)21-5-7(18)15-11-14-2-3-20-11/h2-3H,5H2,1H3,(H2,13,16,17)(H,14,15,18) |
Clave InChI |
MKVLMRMKUVWVEX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=NC=CS2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


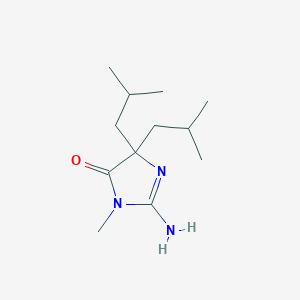
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)

